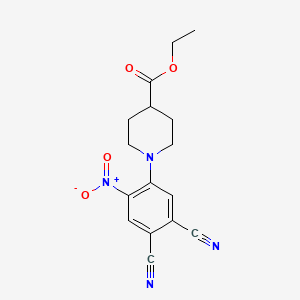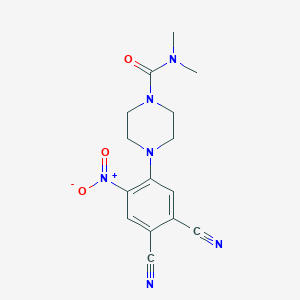![molecular formula C19H20N2O4S B4311577 2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B4311577.png)
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
Overview
Description
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID is an organic compound that features a complex structure with a benzoylamino group, a thienyl group, and an acrylamide moiety attached to a valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps. One common approach is the conjugate addition of lithium dibenzylamide to an acrylamide derivative, followed by alkylation and deprotection steps . The reaction conditions often require the use of inert atmospheres, low temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. similar compounds are often produced using automated synthesis equipment and optimized reaction conditions to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoylamino and thienyl groups can interact with active sites, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzoylamino)-3-(2-thienyl)acryloyl]glycine
- N-[2-(benzoylamino)-3-(3-nitro phenyl)acryloyl]valine
Uniqueness
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, can enhance its interactions with certain biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(2)16(19(24)25)21-18(23)15(11-14-9-6-10-26-14)20-17(22)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRGQIYYVCSDD-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4311496.png)


![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE](/img/structure/B4311515.png)
![4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B4311523.png)
![4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE](/img/structure/B4311531.png)

![4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile](/img/structure/B4311542.png)
![4-{[2-(1-adamantyl)ethyl]amino}-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4311558.png)
![2-[2-(1-adamantyloxy)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4311562.png)
![2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-PHENYLPROPANOIC ACID](/img/structure/B4311580.png)
![2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B4311584.png)
![2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4311587.png)
![1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4311601.png)
